4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Overview
Description
“4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde” is a unique chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isCOc1ccc (C=O)cc1OCc2ccccc2C
. The InChI code is 1S/C16H16O3/c1-12-5-3-4-6-14 (12)11-19-16-9-13 (10-17)7-8-15 (16)18-2/h3-10H,11H2,1-2H3
. These codes provide a way to represent the molecule’s structure in a textual format. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Oxidative Reactions and Mechanisms The oxidation of methoxy substituted benzyl phenyl sulfides, including derivatives of 4-methoxybenzyl, is crucial in differentiating between oxidants that react through single electron transfer and those which react by direct oxygen atom transfer. These reactions are significant for understanding the formation of methoxy substituted benzaldehydes and their intermediates, which are relevant in various chemical synthesis processes (Lai, Lepage, & Lee, 2002).
Protective Groups in Synthesis 4-Methoxy-α-methylbenzyl alcohol, a derivative of 4-methoxybenzyl, serves as a new protecting group for carboxylic acids. Its derivatives demonstrate compatibility with various functional groups, indicating its potential application in protecting sensitive chemical structures during reactions (Yoo, Kim Hye, & Yong Kyu, 1990).
Spectroscopic Analysis and Structural Studies Detailed spectroscopic and structural analysis of compounds similar to 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, offer insights into their molecular architecture. This knowledge is fundamental for the application of these compounds in various fields of chemistry and material science (Özay, Yıldız, Ünver, & Durlu, 2013).
Regioselective Protection and Synthetic Applications The use of 4-methoxybenzyl derivatives in regioselective protection of hydroxyl groups of other compounds, like 3,4-dihydroxy-benzaldehyde, indicates their significance in synthetic chemistry, especially in selective modification of molecules for desired properties (Plourde & Spaetzel, 2002).
Catalysis and Photocatalytic Oxidation Derivatives of 4-methoxybenzyl, like 4-methoxybenzyl alcohol, show potential in photocatalytic oxidation processes. Their role in these reactions, especially under specific light conditions, is important for applications in catalysis and environmental chemistry (Higashimoto et al., 2009).
Solid Phase Organic Synthesis Electron-rich benzaldehyde derivatives, including those related to 4-methoxybenzyl, are investigated for use as linkers in solid-phase organic synthesis. Their applications in synthesizing secondary amides highlight their versatility in organic synthesis (Swayze, 1997).
Safety And Hazards
The safety data sheet advises to avoid ingestion and inhalation of the compound . It should not get in eyes, on skin, or on clothing . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .
properties
IUPAC Name |
4-methoxy-3-[(2-methylphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRMCHWDXBTGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397647 | |
Record name | 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
361369-12-2 | |
Record name | 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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